Comparative Gas-Phase Proton Affinity: m-Tolualdehyde vs. o-Tolualdehyde and Benzaldehyde
Experimental determination of gas-phase proton affinities (PA) revealed a quantifiable difference between the isomers. m-Tolualdehyde exhibits a proton affinity that is higher than that of benzaldehyde but distinct from o-tolualdehyde. This indicates that the meta-methyl substitution provides a different degree of stabilization to the protonated species compared to the ortho arrangement [1].
| Evidence Dimension | Gas-Phase Proton Affinity (PA) |
|---|---|
| Target Compound Data | PA(m-Tolualdehyde) > PA(Benzaldehyde); PA(m-Tolualdehyde) ≠ PA(o-Tolualdehyde) (exact numerical values not provided in abstract but relative order established). |
| Comparator Or Baseline | o-Tolualdehyde and Benzaldehyde; the tolualdehydes all have proton affinities greater than that of benzaldehyde. |
| Quantified Difference | The relative order of PA is established as tolualdehydes > benzaldehyde, with distinct values for ortho and meta isomers. |
| Conditions | Gas-phase proton transfer equilibria studied experimentally as a function of temperature. |
Why This Matters
Proton affinity is a fundamental thermodynamic parameter governing behavior in chemical ionization mass spectrometry and acid-catalyzed reactions; the distinct value for the meta isomer confirms that it is not interchangeable with other positional isomers in these contexts.
- [1] Anderson, P. D. J.; Fernandez, M. T.; Pocsfalvi, G.; Mason, R. S. Thermodynamics of gas phase proton transfer reactions involving substituted benzaldehydes. J. Chem. Soc., Perkin Trans. 2 1997, 873-880. DOI: 10.1039/A608287D. View Source
